4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE
Description
Properties
IUPAC Name |
1-[(4-nitrobenzoyl)amino]-3-prop-2-enylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-2-7-12-11(19)14-13-10(16)8-3-5-9(6-4-8)15(17)18/h2-6H,1,7H2,(H,13,16)(H2,12,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZYKVRGRXIZFKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE typically involves the reaction of 4-nitroaniline with prop-2-en-1-yl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as acetone or ethanol, and the mixture is heated to facilitate the formation of the desired product. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOMe) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 4-amino-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide.
Reduction: Formation of 4-nitro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The prop-2-en-1-yl group may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Table 1: Comparative Structural Analysis
Key Observations:
Substituent Diversity: The target compound features a thiourea-linked allyl group, which is rare in the analogs listed. This group may confer distinct steric and electronic properties, influencing interactions with biological targets or materials . In contrast, the diethylamino ethyl group in CAS 4093-42-9 introduces a tertiary amine, enhancing solubility in polar solvents, while the chloro substituent in the Sigma-Aldrich compound may increase lipophilicity .
The meta-nitro (5-nitro) and ortho-nitro (2-nitro) positions in analogs may alter resonance effects and steric hindrance, impacting reactivity and binding affinity .
Molecular Weight and Functionalization :
- The target compound has a lower molecular weight (estimated 293.30 g/mol) compared to the other analogs, primarily due to its simpler substituents. This could enhance bioavailability in pharmaceutical contexts.
Methodological Considerations in Structural Analysis
Structural comparisons rely heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . For example:
- SHELXL’s robust refinement algorithms enable precise determination of bond lengths and angles, critical for comparing thiourea linkages in the target compound with amide groups in analogs .
- WinGX facilitates overlay studies to assess steric differences, such as the allyl group’s spatial footprint versus bulkier diethylamino ethyl chains .
Biological Activity
4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-angiogenesis. This article aims to summarize the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its chemical structure, which includes a nitro group, a prop-2-en-1-yl carbamothioyl moiety, and an amide linkage. Its molecular formula is C₁₃H₁₄N₄O₂S, and it has a molecular weight of approximately 286.34 g/mol.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer properties. For instance, research highlighted the synthesis of various benzamide derivatives that showed effective inhibition of cancer cell proliferation and induced apoptosis in vitro. Among these, 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE was evaluated for its potential to interfere with cancer cell signaling pathways, particularly those involved in angiogenesis and DNA replication.
Case Study: Anti-Angiogenic Activity
A notable study employed the chick chorioallantoic membrane (CAM) model to evaluate the anti-angiogenic effects of 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE. The results indicated a marked reduction in blood vessel formation compared to control groups, suggesting that this compound effectively inhibits angiogenesis—a critical process in tumor growth and metastasis .
DNA Cleavage Studies
The compound's interaction with DNA was assessed through gel electrophoresis assays. It was found that 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE could bind to DNA and induce cleavage, which is a desirable property for anticancer agents as it can lead to the disruption of cancer cell replication .
The mechanism through which 4-NITRO-N-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}BENZAMIDE exerts its biological effects appears to involve:
- Inhibition of Angiogenesis : By blocking the formation of new blood vessels, it starves tumors of necessary nutrients.
- DNA Interaction : The ability to cleave DNA suggests a direct action on genetic material, leading to cell death in rapidly dividing cancer cells.
Data Summary
Q & A
Q. What are the optimal synthetic routes for 4-nitro-N-{[(prop-2-en-1-yl)carbamothioyl]amino}benzamide, and how can reaction yields be improved?
The synthesis typically involves sequential functionalization of the benzamide core. A nitro group is introduced via nitration of the benzamide precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄). The allyl carbamothioyl moiety is then appended through a thiourea coupling reaction, requiring precise stoichiometric ratios of prop-2-en-1-yl isothiocyanate and a base catalyst (e.g., triethylamine) in anhydrous solvents like THF or DCM. Yield optimization relies on temperature control (0–5°C during nitration, room temperature for coupling) and inert atmosphere to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound's purity and structural integrity?
- NMR (¹H/¹³C): Critical for confirming the allyl group’s vinyl protons (δ 5.1–5.8 ppm) and carbamothioyl NH signals (δ 9–10 ppm).
- FT-IR: Identifies the nitro group (asymmetric stretch ~1520 cm⁻¹) and thiourea C=S stretch (~1250 cm⁻¹).
- Mass Spectrometry (ESI-MS): Validates molecular weight and fragmentation patterns, particularly the loss of the allyl group (m/z ~55) .
Q. How should researchers address discrepancies in elemental analysis data for this compound?
Discrepancies often arise from incomplete purification or hygroscopicity. Recrystallization from ethanol/water mixtures (1:3 v/v) improves purity. For hygroscopic samples, elemental analysis should be performed immediately after drying under vacuum (24 hrs, 40°C) .
Advanced Research Questions
Q. What strategies are recommended for resolving crystallographic data inconsistencies during structural refinement?
Use SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters and twinning. For ambiguous electron density (e.g., disordered allyl groups), apply restraints to bond lengths and angles. Validate refinement with the WinGX/ORTEP suite for graphical analysis of thermal ellipsoids and hydrogen bonding .
Q. How can computational methods elucidate the compound's interaction with biological targets?
- Molecular Docking (AutoDock Vina): Model the thiourea moiety’s hydrogen bonding with enzyme active sites (e.g., kinases or HDACs).
- MD Simulations (GROMACS): Simulate stability of the nitro group’s electrostatic interactions in aqueous environments (TIP3P water model).
- QM/MM: Study nitro reduction pathways, a potential metabolic activation mechanism .
Q. What experimental design considerations are critical for assessing the compound's redox behavior?
Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) at scan rates ≥100 mV/s can detect nitro group reduction peaks (~-0.5 V vs. Ag/AgCl). Use controlled-potential electrolysis to isolate reduction intermediates. Cross-validate with EPR spectroscopy to detect radical species .
Data Contradiction Analysis
Q. How should conflicting bioactivity data (e.g., IC₅₀ variability) be interpreted across studies?
Variability often stems from assay conditions (e.g., DMSO concentration affecting solubility). Standardize protocols:
Q. Why do crystallographic studies report differing hydrogen-bonding networks for this compound?
Polymorphism and solvent inclusion (e.g., water or ethanol in the lattice) alter packing motifs. Perform multiple crystallizations with varying solvent systems and analyze via PXRD to identify polymorphic forms .
Methodological Tables
Table 1: Key Refinement Parameters for SHELXL
Table 2: Common Side Reactions in Synthesis
| Reaction Step | Side Product | Mitigation Strategy |
|---|---|---|
| Nitration | Dinitro derivatives | Limit HNO₃ equivalence (1.1 eq) |
| Thiourea Coupling | Isocyanate oligomers | Use excess benzamide (1.5 eq) |
| Based on synthetic protocols in . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
